Quinidine bisulfate

Description

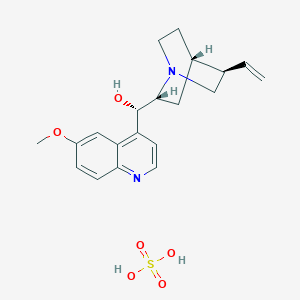

Structure

3D Structure of Parent

Properties

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKYHKWQPZHDOBW-VJAUXQICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020744 | |

| Record name | Quinidine bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |

CAS No. |

747-45-5, 50-54-4 | |

| Record name | Cinchonan-9-ol, 6′-methoxy-, (9S)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=747-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinidine bisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, (9S)-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinidine bisulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinidine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinidine hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE BISULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K043Q65TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Quinidine Bisulfate's Core Mechanism of Action on Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a class IA antiarrhythmic agent, exerts its primary therapeutic effect through the modulation of voltage-gated sodium channels. This technical guide provides an in-depth analysis of the molecular mechanisms underlying quinidine bisulfate's interaction with these critical ion channels. By synthesizing data from electrophysiological, structural, and kinetic studies, this document elucidates the state-dependent and use-dependent nature of the sodium channel blockade, details the binding site, and presents quantitative data on its inhibitory effects. Detailed experimental protocols and visual representations of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Quinidine, a natural alkaloid derived from the cinchona tree, has a long history in the management of cardiac arrhythmias.[1] Its classification as a class IA antiarrhythmic stems from its intermediate kinetics of sodium channel blockade, which prolongs the action potential duration and effective refractory period.[2][3][4] Understanding the precise mechanism of action of quinidine on sodium channels is crucial for appreciating its therapeutic window and potential proarrhythmic risks, such as Torsades de Pointes.[5] This guide will delve into the core principles of quinidine's interaction with voltage-gated sodium channels, with a focus on the cardiac isoform, NaV1.5.[2][6]

State-Dependent and Use-Dependent Blockade of Sodium Channels

The inhibitory effect of quinidine on sodium channels is not constant but is dynamically influenced by the conformational state of the channel and the frequency of channel activation. This behavior is characterized by state-dependent and use-dependent blockade.

2.1. State-Dependent Block

Voltage-gated sodium channels cycle through three primary conformational states: resting (closed), open (activated), and inactivated.[7][8] Quinidine exhibits differential affinity for these states, a concept central to the "modulated receptor hypothesis."[9][10] It has a low affinity for the resting state of the sodium channel.[9][10] However, its affinity increases significantly for the open and inactivated states.[9][10][11] This preferential binding to the open and inactivated states means that quinidine is more effective at blocking channels in tissues that are frequently depolarized, such as in tachyarrhythmias.[7]

The following diagram illustrates the state-dependent binding of quinidine to the sodium channel.

2.2. Use-Dependent Block

Use-dependence, or frequency-dependence, is a direct consequence of state-dependent binding.[7] At higher heart rates, sodium channels spend more time in the open and inactivated states and less time in the resting state.[7] This increased dwell time in high-affinity states allows for a greater accumulation of quinidine-bound channels, leading to a more pronounced blockade of the sodium current.[2][9][10][12][13] This property is particularly relevant for the treatment of tachyarrhythmias, where the rapid firing rate enhances the drug's efficacy.[13] Conversely, at slower heart rates, there is more time for the drug to dissociate from the channels during the diastolic interval, resulting in a lesser degree of block.[2]

Molecular Basis of Quinidine's Action

3.1. Binding Site

Recent advancements in structural biology have provided a high-resolution view of the quinidine binding site within the sodium channel pore. Cryo-electron microscopy studies of the human cardiac sodium channel (NaV1.5) have revealed that quinidine binds within the inner pore, just below the selectivity filter.[6] The binding site is formed by residues from domains I, III, and IV of the channel protein.[6] This positioning allows quinidine to physically obstruct the ion permeation pathway.[6] Furthermore, quinidine binding induces a rotational change in a conserved tyrosine residue, which contributes to the tightening of the intracellular gate, further preventing sodium ion passage.[6] The lipophilic nature of quinidine allows it to access this intracellular binding site.[11]

3.2. Effects on Sodium Channel Gating

Quinidine's interaction with the sodium channel alters its gating properties. The primary effect is a reduction in the maximum rate of depolarization (Vmax) of the cardiac action potential, which is a direct consequence of the decreased peak sodium current.[2][9][10] Quinidine also prolongs the recovery from inactivation, contributing to the use-dependent nature of the block.[9][10] The time constant for recovery from block is in the range of 3 to 8 seconds near the normal resting potential.[9][10]

Quantitative Analysis of Sodium Channel Inhibition

The inhibitory effects of quinidine on sodium channels have been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.

Table 1: Inhibitory Concentrations of Quinidine on Sodium Currents

| Parameter | Channel/Preparation | Value | Reference |

| IC50 (Peak INa) | Rabbit Myocytes | 11.0 ± 0.7 µmol/L | [5] |

| IC50 (Late INa) | Rabbit Myocytes | 12.0 ± 0.7 µmol/L | [5] |

| KD | Guinea-pig ventricular myocytes (chloramine-T treated) | 1.9 ± 0.2 x 10-5 M | [12] |

Table 2: Kinetic Parameters of Quinidine Block

| Parameter | Condition | Value | Reference |

| Recovery from block (time constant) | Near normal resting potential | 3 to 8 s | [9][10] |

| Tonic block (at 10 µM) | Guinea-pig ventricular myocytes (chloramine-T treated) | 36 ± 2% | [12] |

| Shift in steady-state inactivation (h∞) | Guinea-pig ventricular myocytes (chloramine-T treated) | -5.2 ± 0.4 mV | [12] |

Experimental Protocols

The characterization of quinidine's effects on sodium channels relies heavily on electrophysiological techniques, particularly the patch-clamp method.

5.1. Whole-Cell Voltage-Clamp Electrophysiology

This is the primary technique used to measure ionic currents across the membrane of single cells.

-

Cell Preparation: Cardiac myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit, canine) or HEK-293 cells stably expressing the human NaV1.5 channel are cultured.[5][12][14][15]

-

Recording Setup: A glass micropipette filled with an internal solution is sealed onto the cell membrane. The patch of membrane under the pipette is then ruptured to allow electrical access to the whole cell.

-

Voltage Protocols: A series of voltage steps are applied to the cell to control the membrane potential and elicit sodium currents.[16][17][18]

-

To measure peak INa: Cells are held at a negative holding potential (e.g., -120 mV) to ensure all channels are in the resting state, and then depolarizing pulses to various test potentials are applied.

-

To assess use-dependence: A train of depolarizing pulses at different frequencies is applied.

-

To determine steady-state inactivation: A series of conditioning pre-pulses of varying voltages are applied before a test pulse to a fixed potential.

-

-

Data Analysis: The recorded currents are analyzed to determine parameters such as peak current amplitude, time course of inactivation, and the voltage-dependence of activation and inactivation. The effects of different concentrations of quinidine are then measured.

The following diagram outlines a typical experimental workflow for whole-cell voltage-clamp analysis of quinidine's effect on sodium channels.

Conclusion

The mechanism of action of this compound on sodium channels is a multifaceted process characterized by state- and use-dependent blockade. Its preferential binding to the open and inactivated states, coupled with its physical occlusion of the ion conduction pathway, leads to a reduction in the fast inward sodium current and a slowing of cardiac conduction. The quantitative data and experimental methodologies presented in this guide provide a robust framework for understanding quinidine's therapeutic and proarrhythmic potential. Future research focusing on the subtle differences in quinidine's interaction with various sodium channel subtypes and the impact of genetic variants will further refine our understanding and guide the development of safer and more effective antiarrhythmic therapies.

References

- 1. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinidine - Wikipedia [en.wikipedia.org]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. Sodium channel blocker - Wikipedia [en.wikipedia.org]

- 5. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Basis for Pore Blockade of the Human Cardiac Sodium Channel Nav 1.5 by the Antiarrhythmic Drug Quinidine* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. Quinidine blocks cardiac sodium current after removal of the fast inactivation process with chloramine-T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. scienceopen.com [scienceopen.com]

- 15. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Probing kinetic drug binding mechanism in voltage-gated sodium ion channel: open state versus inactive state blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]

- 18. Kinetic Properties and Functional Dynamics of Sodium Channels during Repetitive Spiking in a Slow Pacemaker Neuron - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomer Relationship Between Quinidine and Quinine

Abstract: Quinine and quinidine, two vital alkaloids derived from the bark of the Cinchona tree, represent a classic example of stereoisomerism profoundly influencing pharmacological activity. Although they share the same molecular formula and connectivity, their classification as diastereomers leads to distinct three-dimensional arrangements that dictate their therapeutic applications and adverse effect profiles. Quinine is a cornerstone in the treatment of malaria, while quinidine is primarily utilized as a Class Ia antiarrhythmic agent. This technical guide provides an in-depth exploration of the stereochemical relationship between these two molecules, detailing their comparative physicochemical properties, pharmacokinetics, pharmacodynamics, and the analytical methods employed for their differentiation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this stereoisomeric pair.

The Stereochemical Relationship: Diastereomers, Not Enantiomers

Quinine and quinidine are structurally complex alkaloids that are diastereomers of one another.[1][2] This distinction is crucial, as they are not mirror images (enantiomers) but rather stereoisomers that differ in the configuration at two of their five chiral centers, specifically at the C8 and C9 positions.[3]

-

Quinine has the (8S, 9R) absolute configuration.

-

Quinidine has the (8R, 9S) absolute configuration.

This inversion of stereochemistry at the β-hydroxyamine functionality (C8 and C9) results in their classification as "quasi-enantiomers" in some contexts, as this specific region is enantiomeric.[1] The overall molecular relationship, however, remains diastereomeric due to the identical configuration at the other chiral centers. There are 16 possible stereoisomers in the quinine and quinidine family.[1][4][5]

Caption: Chemical structures and stereoisomeric relationship of Quinine and Quinidine.

Comparative Physicochemical Properties

The subtle difference in stereochemistry leads to measurable differences in their physical properties, most notably their optical rotation. Quinine is levorotatory, while quinidine is dextrorotatory.[3]

| Property | Quinine | Quinidine | Reference(s) |

| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | [6][7] |

| Molecular Weight | 324.42 g/mol | 324.42 g/mol | [8][9] |

| Appearance | White crystalline powder | White crystalline powder | [8] |

| Melting Point | ~177 °C (anhydrous) | ~174-175 °C | [8] |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | [3] |

| pKa | pKa1: ~4.1, pKa2: ~8.5 | pKa1: ~4.2, pKa2: ~8.6 | [8] |

| LogP (Octanol/Water) | 3.44 | 3.44 | [8] |

| Solubility in Water | Slightly soluble | Very slightly soluble | [8] |

| Solubility in Alcohol | Soluble | Very soluble | [8] |

Pharmacology and Pharmacokinetics: A Study in Stereoselectivity

The diastereomeric relationship between quinine and quinidine is directly responsible for their distinct pharmacological profiles, from their primary therapeutic indications to their adverse effects.

Pharmacodynamics and Mechanism of Action

While both molecules can exhibit antimalarial and antiarrhythmic properties, their potencies differ significantly.

-

Antimalarial Activity : Both compounds are effective antimalarials that act by interfering with the malaria parasite's ability to digest hemoglobin.[6][10] Some in-vitro studies suggest quinidine may be more potent, but clinical trials have shown comparable cure rates.[11]

-

Antiarrhythmic Activity : Quinidine is a much more potent Class Ia antiarrhythmic agent.[7] It exerts its effect by blocking cardiac voltage-gated sodium and potassium channels.[12] Quinidine's blockade of the rapidly activating delayed rectifier potassium current (I_Kr) is approximately 12.5 times greater than that of quinine, which largely accounts for its primary use in treating arrhythmias and its higher risk of cardiotoxicity (QT interval prolongation).[5]

Caption: Differential effects of Quinine and Quinidine on cardiac ion channels.

Comparative Pharmacokinetics

Stereoselectivity is also evident in the absorption, distribution, metabolism, and excretion (ADME) of these drugs.

| Parameter | Quinine | Quinidine | Reference(s) |

| Elimination Half-life | 9.9 h | 5.7 h | [13] |

| Volume of Distribution (Vss) | 3.1 L/kg | 3.5 L/kg | [13] |

| Plasma Protein Binding | ~91% | ~77% | [13] |

| Total Clearance | 3.4 mL/min/kg | 7.7 mL/min/kg | [13] |

| Renal Clearance | Lower | Significantly Higher | [14] |

The markedly higher renal clearance of quinidine is due to stereoselective net renal tubular secretion.[14]

Metabolism and Drug Interactions

Both alkaloids are primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4.[6] However, their interaction with CYP2D6 is dramatically different.

-

Quinidine is a potent inhibitor of the CYP2D6 enzyme.

-

Quinine is a weak inhibitor of CYP2D6.[15]

This makes quinidine susceptible to a wide range of clinically significant drug-drug interactions, as it can drastically increase the plasma concentrations of other drugs metabolized by CYP2D6 (e.g., certain beta-blockers, antidepressants, and antipsychotics).

Adverse Effect Profiles

The differing pharmacological activities translate into distinct adverse effect profiles:

-

Quinine : More commonly associated with "cinchonism," a collection of symptoms including tinnitus, headache, blurred vision, and nausea.[11][16]

-

Quinidine : More likely to cause gastrointestinal issues (nausea, vomiting, diarrhea) and carries a higher risk of severe cardiotoxicity (Torsades de pointes) due to its potent ion channel blockade.[7][11][16]

Experimental Protocols for Differentiation and Analysis

Accurate differentiation and quantification of quinine and quinidine are essential for both clinical monitoring and research. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive and specific method for measuring plasma levels of quinine and quinidine.[17]

Generalized Protocol for Plasma Sample Analysis:

-

Sample Preparation (Extraction):

-

To a 0.25 mL plasma sample, add an internal standard.

-

Alkalinize the plasma with a small volume of NaOH.

-

Add an organic solvent (e.g., chloroform or a mixture of isopropanol and hexane) and vortex vigorously to extract the drugs.[17]

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions:

-

Detection:

-

Fluorescence Detector: Highly sensitive and specific. Excitation at ~340 nm and emission at ~425 nm.[17]

-

UV Detector: Can also be used, typically monitoring at ~254 nm or ~330 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of quinine and quinidine.

-

The peak area ratio of the drug to the internal standard is used to calculate the concentration in the unknown sample.

-

Caption: Generalized workflow for the HPLC analysis of Quinine and Quinidine in plasma.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides positive identification of quinine and quinidine without the need for derivatization.[18]

Generalized Protocol:

-

Extraction: Similar to the HPLC protocol, extract the drugs from an alkalinized solution into an organic solvent.

-

Concentration: Evaporate the solvent to concentrate the sample.

-

GC Analysis:

-

Inject the concentrated sample into the GC.

-

The compounds are separated based on their volatility and interaction with the capillary column.

-

-

MS Detection:

-

The mass spectrometer fragments the eluted compounds, generating a unique mass spectrum for each that allows for definitive identification.

-

In Vitro Antimalarial Susceptibility Testing

The microtechnique is a standard method for assessing the in-vitro activity of antimalarial drugs against Plasmodium falciparum.[11]

Generalized Protocol:

-

Drug Plate Preparation: Prepare 96-well microtiter plates with serial dilutions of quinine and quinidine.

-

Parasite Culture: Use synchronized cultures of P. falciparum (typically at the ring stage).

-

Inoculation: Add the parasite culture to the drug-coated plates.

-

Incubation: Incubate the plates for 24-48 hours under appropriate conditions (gas mixture, temperature).

-

Assessment of Growth Inhibition:

-

Parasite growth is assessed by measuring the incorporation of a radiolabeled substrate (e.g., [³H]-hypoxanthine) or by using a fluorescent DNA-intercalating dye.

-

The concentration at which parasite growth is inhibited by 50% (IC₅₀) is determined.

-

Conclusion

The relationship between quinine and quinidine is a compelling illustration of the principle that stereochemistry is a critical determinant of biological activity. As diastereomers, their distinct spatial arrangements lead to differential interactions with biological targets such as ion channels and metabolic enzymes. This results in divergent therapeutic applications—quinine as an antimalarial and quinidine as an antiarrhythmic—as well as unique pharmacokinetic and safety profiles. A thorough understanding of their stereochemical differences is fundamental for their safe and effective clinical use and serves as a foundational case study for professionals in drug development and medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EP1240167A1 - Optically active isomers of quinine and quinidine and their respective biological action - Google Patents [patents.google.com]

- 6. Quinine - Wikipedia [en.wikipedia.org]

- 7. Quinidine - Wikipedia [en.wikipedia.org]

- 8. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinidine (CAS 56-54-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Quinine & Quinidine: Toxic Adulterants Found in Illicit Street Drugs [cfsre.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A comparison of the pharmacokinetic and pharmacodynamic properties of quinine and quinidine in healthy Thai males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Stereoselective renal tubular secretion of quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative effects of the diastereoisomers, quinine and quinidine in producing phenocopy debrisoquine poor metabolisers (PMs) in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brainly.in [brainly.in]

- 17. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A method for differentiation and analysis of quinine and quinidine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinidine Bisulfate's Effects on Cardiac Action Potential Duration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of quinidine bisulfate on the duration of the cardiac action potential. It delves into the molecular mechanisms of action, presents quantitative data from key experimental findings, and outlines the methodologies used to elicit these results. This document is intended to serve as a detailed resource for professionals in the fields of cardiovascular research and drug development.

Introduction

Quinidine, a class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its primary therapeutic action lies in its ability to prolong the cardiac action potential duration (APD), thereby increasing the effective refractory period of myocardial cells. This effect is a double-edged sword, as it can terminate re-entrant arrhythmias but also carries a significant risk of proarrhythmia, most notably Torsades de Pointes (TdP). A thorough understanding of its complex interactions with various cardiac ion channels is crucial for its safe and effective use, and for the development of safer antiarrhythmic drugs.

Mechanism of Action: A Multi-Channel Blocker

Quinidine's primary effect on the cardiac action potential is not through a single target but via the modulation of several key ion channels. This multi-channel blockade is the basis for its classification and its complex electrophysiological profile.

Blockade of Sodium Channels (I_Na)

Like all class I antiarrhythmic agents, quinidine's principal mechanism is the blockade of the fast inward sodium current (I_Na), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[1][2][3][4] Quinidine's interaction with the Na_v1.5 channel, the primary cardiac sodium channel, is characterized by a "use-dependent block."[3][5] This means that the degree of block is more pronounced at higher heart rates.[3] At a molecular level, quinidine binds within the pore of the Na_v1.5 channel, obstructing the permeation pathway for sodium ions and inducing a conformational change that tightens the intracellular gate.

The blockade of I_Na leads to a decrease in the maximum upstroke velocity (V_max) of the action potential, slowing conduction through the cardiac tissue.[5]

Blockade of Potassium Channels

Quinidine's effect on APD prolongation is primarily attributed to its blockade of multiple potassium channels responsible for cardiac repolarization.

-

Rapid Delayed Rectifier Potassium Current (I_Kr): Quinidine is a potent blocker of the I_Kr current, which is conducted by the hERG channel.[6] This blockade is a critical factor in the prolongation of Phase 3 of the action potential and, consequently, the QT interval on the electrocardiogram.[3] Inhibition of I_Kr is also the primary mechanism underlying quinidine-induced TdP.[6]

-

Slow Delayed Rectifier Potassium Current (I_Ks): Quinidine also inhibits the I_Ks current.[3] Interestingly, the block of I_Ks by quinidine is modulated by Protein Kinase A (PKA) stimulation. PKA-mediated phosphorylation of the KCNQ1 subunit of the I_Ks channel reduces the sensitivity to quinidine block.[1][2] This interaction suggests a "reverse use-dependence," where the drug's effect is less pronounced at higher heart rates when the sympathetic nervous system is activated.[7]

-

Transient Outward Potassium Current (I_to): Quinidine inhibits the I_to current, which contributes to the early repolarization phase (Phase 1) of the action potential.[8]

-

Inward Rectifier Potassium Current (I_K1): Quinidine can also reduce the I_K1 current, which is important for stabilizing the resting membrane potential.[9]

-

Ultra-rapid Delayed Rectifier Potassium Current (I_Kur): In atrial myocytes, quinidine inhibits the I_Kur current.[9]

Effects on Calcium Channels (I_Ca)

Quinidine has been shown to decrease the peak L-type calcium current (I_CaL), which contributes to the plateau phase (Phase 2) of the action potential.[10][11] This effect can contribute to a shortening of the early part of the APD.

Biochemical Mechanisms

Beyond direct ion channel interactions, quinidine has been shown to affect cellular bioenergetics. Studies have indicated that quinidine can impair mitochondrial electron transfer and uncouple oxidative phosphorylation. It can also inhibit various ATPases, including Na+/K+ ATPase, and reduce total ATP content in cardiac tissue, actions that could contribute to its cardiotoxicity.[12]

Quantitative Data on Quinidine's Effects

The following tables summarize the quantitative effects of quinidine on various cardiac ion channels and action potential parameters, compiled from multiple studies.

Table 1: Inhibitory Potency (IC50) of Quinidine on Cardiac Ion Channels

| Ion Channel | Gene | Expression System | IC50 (µM) | Reference(s) |

| I_Kr | hERG (KCNH2) | CHO cells | 0.3 | [13] |

| I_Na (Peak) | Na_v1.5 (SCN5A) | HEK293 cells | 28.9 ± 2.2 | [14] |

| I_Na (Late) | Na_v1.5 (SCN5A) | Not specified | 7.9 | [13] |

| I_Ks | KCNQ1/KCNE1 | Not specified | Not specified | [15] |

| I_to | K_v4.3 | Not specified | Not specified | [15] |

| I_CaL | Ca_v1.2 (CACNA1C) | Not specified | Not specified | [15] |

| K_v1.5 | KCNA5 | HL-1 atrial myocytes | Causes block | [14] |

| K_v4.2 | KCND2 | HL-1 atrial myocytes | 10 | [14] |

| K_v2.1 | KCNB1 | HL-1 atrial myocytes | Not specified | [14] |

Table 2: Concentration-Dependent Effects of Quinidine on Action Potential Duration at 90% Repolarization (APD90)

| Cardiac Tissue | Pacing Cycle Length (ms) | Quinidine Concentration (µM) | Change in APD90 (%) | Reference(s) |

| Human Atria | 1000 | Equimolar to therapeutic | +33 ± 7 | [16] |

| Human Atria | 300 | Equimolar to therapeutic | +12 ± 4 | [16] |

| Canine Ventricular Endocardium | 2000 | 2.5 | Significant Prolongation | [17] |

| Canine Ventricular Endocardium | 300 | 2.5 | Significant Prolongation | [17] |

| Canine Ventricular Epicardium | 2000 | 2.5 | Significant Prolongation | [17] |

| Canine Ventricular Epicardium | 300 | 2.5 | Significant Prolongation | [17] |

| Canine Ventricular M-cells | 2000 | 2.5 | Significant Prolongation | [17] |

| Canine Ventricular M-cells | 2000 | 10 | Reversal of Prolongation | [17] |

| Canine Ventricular M-cells | 300 | 5 | Plateau of Prolongation | [17] |

| Guinea Pig Papillary Muscle | Not specified | 10 | Prolongation | [18] |

| Guinea Pig Papillary Muscle | Not specified | >10 | Return to baseline | [18] |

Experimental Protocols

The data presented in this guide are primarily derived from electrophysiological studies using the patch-clamp technique on isolated cardiomyocytes.

Isolation of Ventricular Myocytes

-

Heart Excision and Cannulation: The heart is rapidly excised from a euthanized animal (e.g., rat, rabbit, guinea pig) and the aorta is cannulated on a Langendorff apparatus for retrograde perfusion.[19]

-

Calcium-Free Perfusion: The heart is first perfused with a calcium-free buffer solution to stop contractions and wash out blood. This solution typically contains (in mM): NaCl, KCl, KH_2PO_4, MgSO_4, HEPES, and glucose, buffered to a physiological pH.[19]

-

Enzymatic Digestion: The heart is then perfused with a solution containing digestive enzymes, most commonly collagenase and protease, to break down the extracellular matrix.[19][20]

-

Tissue Dissociation: After digestion, the ventricular tissue is minced and gently agitated to release individual cardiomyocytes.[21]

-

Calcium Reintroduction: Calcium is gradually reintroduced to the cell suspension to bring the final concentration back to physiological levels.[21]

-

Cell Storage: The isolated, rod-shaped, and quiescent myocytes are then stored in a solution, often a Kraft-Bruhe (KB) solution, at room temperature for use in experiments.[22]

Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique allows for the recording of ionic currents across the entire cell membrane.

-

Pipette and Bath Solutions:

-

Bath Solution (Extracellular): The composition is designed to mimic the extracellular environment and typically contains (in mM): NaCl, KCl, CaCl_2, MgCl_2, HEPES, and glucose, with the pH adjusted to ~7.4.[23][24]

-

Pipette Solution (Intracellular): This solution fills the recording micropipette and mimics the intracellular environment. A common composition includes (in mM): K-gluconate or KCl, MgCl_2, EGTA (to buffer calcium), HEPES, and ATP, with the pH adjusted to ~7.2.[23][24] Specific ion channel blockers (e.g., Cs+ to block K+ currents when studying Na+ or Ca2+ currents) are often included in both solutions to isolate the current of interest.[25]

-

-

Giga-seal Formation and Whole-Cell Configuration: A glass micropipette with a tip diameter of ~1-2 µm is brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane. A brief pulse of suction or a voltage "zap" is then used to rupture the patch of membrane under the pipette, establishing the whole-cell configuration.[25]

-

Voltage-Clamp Protocols to Isolate Specific Currents:

-

I_Na (Sodium Current): To record I_Na, cells are typically held at a very negative potential (e.g., -120 mV) to ensure all sodium channels are in the closed state. A series of depolarizing voltage steps (e.g., from -100 mV to +40 mV) are then applied to elicit the current. Potassium and calcium channel blockers are included in the solutions to eliminate contaminating currents.[26][27]

-

I_Kr (hERG Current): A specific voltage protocol is used to elicit the characteristic tail current of I_Kr. This typically involves a depolarizing step to a positive potential (e.g., +20 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) where the tail current is measured.[28]

-

I_CaL (L-type Calcium Current): A prepulse to a depolarizing potential (e.g., -40 mV) is often used to inactivate sodium channels before applying a series of depolarizing steps to elicit the calcium current.[25]

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Quinidine's Effect on I_Ks

Caption: Modulation of quinidine's IKs block by PKA signaling.

Experimental Workflow for Patch-Clamp Analysis

Caption: Workflow for patch-clamp analysis of quinidine's effects.

Logical Relationship of Quinidine's Proarrhythmic Effect

Caption: Mechanism of quinidine-induced Torsades de Pointes.

Conclusion

This compound exerts a complex array of effects on the cardiac action potential, primarily through the blockade of multiple sodium and potassium channels. Its ability to prolong the action potential duration is the cornerstone of its antiarrhythmic efficacy but also the source of its significant proarrhythmic risk. The data and methodologies presented in this guide highlight the importance of a detailed understanding of a drug's interactions with individual ion channels. For researchers and drug development professionals, this knowledge is paramount in the quest for novel, safer, and more effective antiarrhythmic therapies. The continued application of advanced electrophysiological techniques will undoubtedly further elucidate the intricate mechanisms of both the therapeutic and adverse effects of quinidine and other antiarrhythmic agents.

References

- 1. Probing the mechanisms underlying modulation of quinidine sensitivity to cardiac IKs block by protein kinase A-mediated IKs phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Probing the mechanisms underlying modulation of quinidine sensitivity to cardiac I(Ks) block by protein kinase A-mediated I(Ks) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinidine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

- 5. Quinidine blocks cardiac sodium channels during opening and slow inactivation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinidine elicits proarrhythmic changes in ventricular repolarization and refractoriness in guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Quinidine-induced inhibition of transient outward current in cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Effects of quinidine on action potentials and ionic currents in isolated canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of quinidine on plateau currents of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical mechanisms of quinidine cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cipaproject.org [cipaproject.org]

- 14. benchchem.com [benchchem.com]

- 15. Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of flecainide and quinidine on human atrial action potentials. Role of rate-dependence and comparison with guinea pig, rabbit, and dog tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Isolation of Atrial and Ventricular Cardiomyocytes for In Vitro Studies | Springer Nature Experiments [experiments.springernature.com]

- 20. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 21. Simultaneous Isolation and Culture of Atrial Myocytes, Ventricular Myocytes, and Non-Myocytes from an Adult Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 25. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 26. ahajournals.org [ahajournals.org]

- 27. researchgate.net [researchgate.net]

- 28. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of Quinidine Bisulfate Sustained-Release Formulations: A Technical Guide

Introduction

Quinidine, a Class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades.[1][2] It functions primarily by blocking sodium channels in the cardiac cell membrane, which slows electrical conduction.[3] To overcome the challenges associated with the relatively short half-life of immediate-release formulations (approximately 6 to 8 hours), which necessitates frequent dosing, sustained-release (SR) preparations were developed.[3][4] These formulations are designed to provide prolonged drug delivery, maintain steady-state plasma concentrations within the therapeutic window (2-6 µg/mL), and improve patient compliance.[5][6]

This technical guide provides an in-depth examination of the pharmacokinetics of quinidine, with a specific focus on sustained-release formulations of its bisulfate salt. It synthesizes data from various clinical studies, details common experimental protocols for pharmacokinetic assessment, and presents visual diagrams of key pathways and workflows relevant to researchers and drug development professionals.

Core Pharmacokinetic Profile of Quinidine

The pharmacokinetic profile of quinidine involves absorption from the gastrointestinal tract, distribution to various tissues, extensive hepatic metabolism, and renal excretion of both the parent drug and its metabolites.

Absorption The absolute bioavailability of oral quinidine is approximately 70%, though it can vary significantly among patients.[7][8] This incomplete bioavailability is attributed to first-pass metabolism in the liver.[7][8] Immediate-release formulations typically reach peak plasma concentrations (Tmax) in about 2 hours.[1] Sustained-release versions, by design, delay this peak, with a Tmax generally occurring between 3 to 6 hours after administration.[1][4][7] For quinidine gluconate SR tablets, food has been shown to increase both the rate (27%) and extent (17%) of absorption.[9]

Distribution Quinidine has a large volume of distribution, typically 2 to 3 L/kg in healthy adults.[1][7] This can be reduced in patients with congestive heart failure (to as low as 0.5 L/kg) and increased in those with liver cirrhosis (3 to 5 L/kg).[7][9] The drug is extensively bound to plasma proteins (70% to 95%), primarily albumin and α1-acid glycoprotein.[8][10]

Metabolism The liver is the primary site of quinidine metabolism, accounting for 60% to 80% of its elimination.[1][10] The process is mediated mainly by the cytochrome P450 enzyme CYP3A4.[7][8] This biotransformation results in several hydroxylated metabolites, some of which, like 3-hydroxyquinidine (3HQ), possess antiarrhythmic activity and can contribute significantly to the drug's overall effect during chronic therapy.[8]

Excretion Quinidine is eliminated through a combination of hepatic metabolism and renal excretion of the unchanged drug (15% to 40% of total clearance).[10] The elimination half-life in adults is typically between 6 and 8 hours.[7][9]

Comparative Pharmacokinetics of Sustained-Release Formulations

Different salt forms and manufacturing processes of sustained-release quinidine can lead to notable differences in pharmacokinetic profiles. While this guide focuses on quinidine bisulfate, comparative data with sulfate and gluconate salts are essential for a comprehensive understanding. Sustained-release formulations are characterized by a slower absorption rate, a delayed time to peak concentration (Tmax), and a lower peak plasma concentration (Cmax) compared to immediate-release products.[11][12]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters from studies comparing various quinidine formulations.

Table 1: Single-Dose Pharmacokinetic Parameters of Quinidine Formulations

| Formulation | Dose | Cmax (µg/mL or mg/L) | Tmax (hours) | Study Population | Source |

| Quinidine Sulfate (Immediate-Release) | 400 mg | 2.13 ± 0.22 | ~2.0 | 10 Normal Subjects | [13] |

| This compound (Sustained-Release) | 400 mg (equiv.) | 1.17 ± 0.12 | ~4.0 | 10 Normal Subjects | [13] |

| This compound SR (Teva) | 500 mg | No significant difference | No significant difference | 7 Healthy Subjects | [11][12] |

| This compound SR (Astra) | 500 mg | No significant difference | No significant difference | 7 Healthy Subjects | [11][12] |

| This compound SR (Teva) | 250 mg | Decreased (P < 0.025) | Increased (P < 0.025) | 7 Healthy Subjects | [11][12] |

| Quinidine Sulfate (Short-acting) | 200 mg | - | - | 7 Healthy Subjects | [11][12] |

| 'Quinaglute' (Gluconate SR) | 324 mg | 2.7 ± 0.8 mg/L | 2.5 ± 1.1 | 12 Healthy Male Volunteers | [14] |

| 'Biquin' (Bisulfate SR) | 250 mg | 1.6 ± 0.4 mg/L | 4.2 ± 1.1 | 12 Healthy Male Volunteers | [14] |

| 'Quinidex' (Sulfate SR) | 300 mg | 1.7 ± 0.6 mg/L | 3.9 ± 2.7 | 12 Healthy Male Volunteers | [14] |

Data presented as mean ± standard deviation or standard error where available.

Table 2: Steady-State Pharmacokinetic Parameters of Quinidine SR Formulations

| Formulation | Dosing Regimen | Key Findings | Study Population | Source |

| Quinidine Gluconate SR | Two tablets every 12 hours | Achieved significantly higher plasma levels and AUC compared to sulfate form (tablet-for-tablet and adjusted for quinidine content). | 16 Healthy Men | [15] |

| Quinidine Sulfate SR | Two tablets every 12 hours | Lower bioavailability compared to gluconate form at steady state. | 16 Healthy Men | [15] |

| Quinidine Gluconate SR (Berlex) | Multiple Doses | Statistically significantly higher plasma levels during the second half of the dosing interval (6-12 hours). | 16 Healthy Male Volunteers | [16] |

| Quinidine Gluconate SR (Bolar) | Multiple Doses | Statistically significant lower AUC; achieved peak plasma level 31% sooner. Showed a more rapid decline to minimum plasma levels. | 16 Healthy Male Volunteers | [16] |

| 'Quinidex' (Sulfate SR) | One tablet every 12 hours for 5 days | Mean steady-state trough concentration: 2.06 ± 0.56 mg/L. | 12 Healthy Male Volunteers | [14] |

| 'Biquin' (Bisulfate SR) | One tablet every 12 hours for 5 days | Mean steady-state trough concentration: 1.18 ± 0.67 mg/L. | 12 Healthy Male Volunteers | [14] |

| 'Quinaglute' (Gluconate SR) | One tablet every 12 hours for 5 days | Mean steady-state trough concentration: 1.58 ± 0.58 mg/L. | 12 Healthy Male Volunteers | [14] |

Note: Direct comparison of Cmax/Tmax values across different studies should be done with caution due to variations in study design, dosage, and analytical methods.

Experimental Protocols for Pharmacokinetic Assessment

The evaluation of sustained-release quinidine formulations typically involves randomized, crossover clinical trials in healthy volunteers to determine bioequivalence or compare pharmacokinetic profiles.

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. Articles [globalrx.com]

- 4. Articles [globalrx.com]

- 5. Articles [globalrx.com]

- 6. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 7. drugs.com [drugs.com]

- 8. s3.pgkb.org [s3.pgkb.org]

- 9. DailyMed - QUINIDINE GLUCONATE tablet, extended release [dailymed.nlm.nih.gov]

- 10. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioequivalence of quinidine in two sustained-release preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cris.tau.ac.il [cris.tau.ac.il]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Comparative bioavailability study of three sustained release quinidine formulations. [epistemonikos.org]

- 15. Steady-state bioavailability of two sustained-release quinidine preparations: quinidine gluconate versus quinidine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bioavailability of two manufacturers' sustained-release quinidine gluconate tablets at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isolation of Quinidine from Cinchona Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for deriving quinidine, a critical antiarrhythmic agent, from the bark of the Cinchona tree. The document outlines the entire process, from the initial extraction of total alkaloids to the separation and purification of quinidine, with a focus on quantitative data and detailed experimental protocols.

Introduction

Quinidine is one of the primary alkaloids found in the bark of the Cinchona tree, alongside its diastereomer quinine, and other related compounds such as cinchonine and cinchonidine. Historically significant for its antimalarial properties, quinidine is now predominantly utilized for its cardiac antiarrhythmic effects. The derivation process is a multi-step procedure involving extraction, selective precipitation, and purification. This guide synthesizes information from various sources to present a coherent and detailed protocol for researchers and professionals in drug development.

Quantitative Data on Cinchona Bark and Alkaloid Content

The concentration of alkaloids in Cinchona bark varies significantly depending on the species, cultivation conditions, and age of the tree. Cinchona ledgeriana is often preferred for its high alkaloid content.

| Parameter | Value | Cinchona Species | Citation |

| Total Alkaloid Content | 6-7% (average) | General | |

| 8.5% (moisture-free) | C. ledgeriana | ||

| 7-12% | General | [1] | |

| Quinine Content (% of total alkaloids) | 70-90% | General | [1] |

| Quinidine Content (% of total alkaloids) | up to 1% | General | |

| Crude Alkaloid Mix (Post-Quinine Removal) | |||

| Quinidine | 40-50% | N/A | [2] |

| Cinchonine | 30-35% | N/A | [2] |

| Quinine | ~10% | N/A | [2] |

| Cinchonidine, etc. | 10-15% | N/A | [2] |

Experimental Protocols

The derivation of quinidine can be broadly divided into three main stages: extraction of total alkaloids, separation of quinine, and finally, the isolation and purification of quinidine from the remaining alkaloid mixture.

Stage 1: Extraction of Total Alkaloids from Cinchona Bark

The initial step involves the liberation and extraction of the total alkaloid content from the powdered bark.

Protocol: Solvent Extraction

-

Alkalization of the Bark: The powdered Cinchona bark is moistened with an alkaline solution, such as ammonia water or a sodium hydroxide solution, and allowed to stand. This converts the alkaloid salts present in the bark into their free base forms, which are more soluble in organic solvents.[3] In some industrial processes, quicklime and a caustic solution (e.g., 6-8% KOH) are mixed with the pulverized bark.[4]

-

Solvent Extraction: The alkalized bark is then extracted with an organic solvent. Toluene is a commonly used solvent for this purpose. The extraction can be performed using a Soxhlet apparatus for several hours to ensure complete extraction.[3] Alternatively, a hot toluene reflux can be employed.[2]

-

Acidic Extraction of Alkaloids: The organic solvent containing the dissolved alkaloid free bases is then extracted with a dilute acid solution, typically sulfuric acid (5-15% w/v).[5] This converts the alkaloid bases back into their salt forms, which are soluble in the aqueous acidic solution. The pH of the solution is typically adjusted to be between 3 and 4.[2][6]

-

Concentration: The acidic aqueous solution containing the total alkaloid sulfates is then separated from the organic layer. This solution, often referred to as the "total extract," is then carried forward to the next stage.

Stage 2: Separation of Quinine

Quinine is the most abundant alkaloid and is typically removed first through selective precipitation as quinine sulfate, which has low solubility under specific conditions.

Protocol: Quinine Sulfate Precipitation

-

Heating and pH Adjustment: The acidic total extract is heated to 60-80°C.[5] A 10% (w/v) sodium hydroxide solution is then added gradually with stirring to raise the pH to between 6.5 and 7.0.[2][6]

-

Crystallization and Filtration: The solution is allowed to cool. As it cools, quinine sulfate, being sparingly soluble at this pH, crystallizes out of the solution. The precipitated quinine sulfate is then removed by filtration.[2][6] The remaining filtrate, often referred to as the "mother liquor," is now enriched in the other Cinchona alkaloids, including quinidine.

Stage 3: Isolation and Purification of Quinidine

The mother liquor from the previous stage contains a mixture of quinidine, cinchonine, cinchonidine, and residual quinine.

Protocol: Precipitation and Separation of Remaining Alkaloids

-

Precipitation of Mixed Alkaloids: A stronger alkaline solution (e.g., 20% w/v sodium hydroxide) is added to the mother liquor to raise the pH to 10 or higher.[5][6] This causes the remaining alkaloids to precipitate out of the solution as free bases.

-

Collection and Drying: The precipitate, a crude mixture of alkaloids, is collected by filtration and dried. This mixture is the starting material for the separation of quinidine.[6]

-

Separation of Quinidine and Cinchonine:

-

The dried crude alkaloid mixture is dissolved in an organic solvent, such as ethyl acetate.[6]

-

Cinchonine is less soluble in ethyl acetate compared to quinidine and will precipitate out of the solution. The insoluble cinchonine is removed by filtration.[6]

-

The filtrate, now enriched in quinidine, is concentrated to a fraction of its original volume (e.g., 1/5 to 1/10).[2]

-

-

Crystallization and Purification of Quinidine:

-

Upon standing, a solid will precipitate from the concentrated filtrate. This solid is crude quinidine.[2]

-

The crude quinidine is then purified by recrystallization. This is typically done by dissolving the solid in an alcohol solvent (e.g., ethanol), treating with activated carbon to remove color impurities, followed by filtration and crystallization to yield purified quinidine.[2][6]

-

Visualizations of Workflows and Pathways

Overall Process Workflow for Quinidine Derivation

Caption: Overall workflow for the derivation of quinidine from Cinchona bark.

Logical Relationship of pH Adjustment in Alkaloid Separation

Caption: Logical diagram of pH-based separation of Cinchona alkaloids.

Conclusion

The derivation of quinidine from Cinchona bark is a well-established process rooted in the principles of acid-base chemistry and differential solubility of the various alkaloids. While traditional solvent extraction and fractional crystallization methods are still prevalent, there is ongoing research into more efficient and environmentally friendly extraction techniques. The protocols and data presented in this guide offer a solid foundation for researchers and professionals involved in the production and development of this vital pharmaceutical compound. Further optimization of each step, particularly the final purification stages, can lead to higher yields and purity of the final product.

References

- 1. researchgate.net [researchgate.net]

- 2. CN102212064B - A kind of method for preparing quinidine and cinchonine - Google Patents [patents.google.com]

- 3. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 4. WO2011161691A1 - A direct method for preparing quinine hydrochloride from cinchona bark - Google Patents [patents.google.com]

- 5. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

Quinidine Bisulfate: A Technical Guide on its Antimalarial Properties Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a stereoisomer of quinine, has long been recognized for its potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This technical guide provides an in-depth analysis of the antimalarial properties of quinidine bisulfate, focusing on its mechanism of action, in vitro and in vivo efficacy, resistance mechanisms, and relevant experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of quinidine's role in combating falciparum malaria.

Introduction

Quinidine, a dextrorotatory diastereoisomer of quinine, is a cinchona alkaloid that has been utilized for its antiarrhythmic and antimalarial properties.[1] While structurally similar to quinine, in vitro studies have consistently demonstrated that quinidine exhibits greater potency against P. falciparum, including strains resistant to chloroquine.[2][3] This guide focuses on the bisulfate salt of quinidine, providing technical details relevant to researchers and drug development professionals.

Mechanism of Action

The primary antimalarial action of quinidine targets the erythrocytic stage of the P. falciparum life cycle. The parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. Quinidine, like other quinoline antimalarials, interferes with this detoxification process.[4]

The drug accumulates in the parasite's food vacuole and forms a complex with heme, thereby inhibiting the heme polymerase enzyme responsible for hemozoin formation.[4] This leads to the accumulation of cytotoxic-free heme, which damages parasite membranes and other essential components, ultimately leading to parasite death.

Quantitative Data

In Vitro Efficacy

The in vitro activity of this compound against P. falciparum is typically assessed by determining the 50% inhibitory concentration (IC50). Numerous studies have demonstrated its potent activity against both chloroquine-sensitive and chloroquine-resistant strains.

| Drug | P. falciparum Strain | IC50 (µM) | Reference |

| Quinidine | Chloroquine-resistant isolates | 0.053 - 4.577 | [5] |

| Quinine | Chloroquine-resistant isolates | 0.053 - 8.132 | [5] |

| Quinidine | Not specified | 0.07 x 10⁻⁶ mol/l | [6] |

| Quinine | Not specified | 0.22 x 10⁻⁶ mol/l | [6] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.

In Vivo Efficacy and Clinical Outcomes

Clinical trials have established the efficacy of quinidine in treating uncomplicated and severe falciparum malaria.

| Parameter | Quinidine | Quinine | Reference |

| Radical Cure Rate (uncomplicated malaria) | 88% (29/33) | 85% (28/33) | [7] |

| Parasite Clearance Time (severe malaria) | 49.4 ± 17.8 hours | Comparable to quinine | [3] |

| Fever Clearance Time (severe malaria) | 69.5 ± 18.7 hours | Comparable to quinine | [3] |

Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of quinidine is crucial for optimizing dosing regimens.

| Parameter | Value | Reference |

| Elimination Half-life | 12.8 hours | [3] |

| Volume of Distribution | 1.68 L/kg | [3] |

| Total Clearance | 1.75 ml/kg/min | [3] |

| Oral Bioavailability | ~78% | [8] |

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the IC50 of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which binds to DNA, to quantify parasite proliferation.

Workflow:

Detailed Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax. Cultures are synchronized to the ring stage using methods such as sorbitol treatment.

-

Drug Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of this compound. A stock solution is typically prepared in a suitable solvent like DMSO and then diluted in culture medium. Control wells containing no drug and a known antimalarial (e.g., chloroquine) are included.

-

Assay Initiation: A parasite suspension with a defined parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) is added to each well of the drug plate.

-

Incubation: The plate is incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm, respectively).

-

Data Analysis: The fluorescence readings are used to determine the percentage of parasite growth inhibition at each drug concentration. The IC50 value is then calculated by fitting the dose-response data to a suitable model.

WHO Microtest (Schizont Maturation Assay)

This is a classic method for assessing antimalarial drug susceptibility, particularly in field isolates. It involves the microscopic evaluation of parasite maturation from the ring stage to the schizont stage in the presence of the drug.

Detailed Methodology:

-

Blood Sample Collection: A small volume of venous or capillary blood is collected from a patient with P. falciparum malaria.

-

Drug Plate Preparation: A pre-dosed 96-well microtiter plate with serial dilutions of this compound is used.

-

Culture Initiation: The patient's blood is diluted with culture medium and added to each well of the plate.

-

Incubation: The plate is incubated in a candle jar or a CO₂ incubator at 37°C for 24-48 hours.

-

Smear Preparation and Staining: After incubation, a thick blood smear is prepared from each well and stained with Giemsa.

-

Microscopic Examination: The number of schizonts per 200 asexual parasites is counted for each drug concentration and the control wells.

-

Data Analysis: The drug concentration that inhibits schizont maturation by 50% or 99% (MIC) compared to the drug-free control is determined.

In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)

This standard test is used to evaluate the in vivo efficacy of antimalarial compounds in a murine malaria model.

Detailed Methodology:

-

Animal Model: Swiss albino mice are commonly used.

-

Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.

-

Drug Administration: Treatment with this compound (or the test compound) is initiated a few hours after infection and continued daily for four consecutive days. The drug is typically administered orally or via subcutaneous injection. A control group receives the vehicle only, and a positive control group receives a standard antimalarial like chloroquine.

-

Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite growth inhibition. The dose that reduces parasitemia by 50% (ED50) and 90% (ED90) can be determined.

Resistance Mechanisms

Resistance to quinoline antimalarials, including quinidine, is a significant concern. The primary mechanism of resistance involves reduced drug accumulation in the parasite's food vacuole.

Mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the food vacuole membrane, are a major determinant of resistance. These mutations are thought to enable the transporter to efflux quinolines out of the food vacuole, thereby preventing the drug from reaching its target and inhibiting heme polymerization. Other transporters, such as the P. falciparum multidrug resistance protein 1 (PfMDR1), have also been implicated in modulating susceptibility to quinoline drugs.

Conclusion

This compound remains a potent antimalarial agent against P. falciparum, demonstrating efficacy against both drug-sensitive and drug-resistant strains. Its mechanism of action, centered on the disruption of heme detoxification, is well-characterized. While its clinical use may be limited by cardiotoxicity compared to quinine, it serves as a crucial tool in the study of quinoline antimalarials and as a reference compound in drug discovery efforts. A thorough understanding of its properties, the experimental protocols for its evaluation, and the mechanisms of resistance is essential for the continued development of novel strategies to combat malaria.

References

- 1. In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinidine in falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intravenous quinidine for the treatment of severe falciparum malaria. Clinical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Susceptibility of Plasmodium falciparum to different doses of quinine in vivo and to quinine and quinidine in vitro in relation to chloroquine in Liberia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and in vitro responses to quinine and quinidine of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinidine Bisulfate: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of quinidine bisulfate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies.

Chemical Structure and Identification

Quinidine is a natural alkaloid, a stereoisomer of quinine, derived from the bark of the Cinchona tree.[1][2] It is classified as a class IA antiarrhythmic agent.[3][4][5] this compound is the hydrogen sulfate salt of quinidine.[6]

The chemical name for quinidine is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[7][8] The molecular formula of this compound is C20H24N2O2·H2SO4.[6][9] It is also commonly found as a tetrahydrate, with the molecular formula C20H34N2O10S.[7]

| Identifier | Value |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid[7][8] |

| CAS Number | 747-45-5[8] |

| Molecular Formula | C20H26N2O6S[8][10] |

| Molecular Weight | 422.5 g/mol [8][10] |

| Canonical SMILES | COC1=CC2=C(C=CN=C2C=C1)--INVALID-LINK--O.OS(=O)(=O)O[10] |

| InChI Key | AKYHKWQPZHDOBW-KYNMMFKBSA-N[10] |

Physicochemical Properties

This compound is described as colorless, odorless, and bitter-tasting crystals.[1]

Physical Properties

The following table summarizes the key physical properties of quinidine and its salts.

| Property | Value | Salt Form |

| Melting Point | 180 °C (decomposes)[6] | Bisulfate |

| 174-175 °C[1][6] | Base | |

| ~168 °C | Hemipentahydrate[6] | |

| 212-214 °C (decomposes)[11] | Sulfate dihydrate | |

| pKa | 4.2, 8.8[6] | Sulfate |

| 5.4, 10.0 (at 20 °C)[1][6] | Base | |

| Optical Rotation | [α]D25 ~+212° (95% alcohol)[6] | Sulfate |

| [α]D25 ~+260° (dilute HCl)[6] | Sulfate | |

| [α]D15 +230° (c=1.8 in chloroform)[1][6] | Base | |

| [α]D17 +258° (alcohol)[1][6] | Base | |

| [α]D17 +322° (c=1.6 in 2M HCl)[1][6] | Base |

Solubility

| Solvent | Solubility | Salt Form |

| Water | 1 in 90 parts[6] | Sulfate |

| 1 in 15 parts (boiling)[6] | Sulfate | |

| 1 in 2000 parts (cold)[6] | Base | |

| 1 in 800 parts (boiling)[6] | Base | |

| Alcohol | 1 in 10 parts[6] | Sulfate |

| 1 in 36 parts[1][6] | Base | |

| Methanol | 1 in 3 parts[6] | Sulfate |

| Very soluble[1][6] | Base | |

| Chloroform | 1 in 12 parts[6] | Sulfate |

| 1 in 1.6 parts[1][6] | Base | |

| Ether | Insoluble[6] | Sulfate |

| 1 in 56 parts[1][6] | Base | |

| Benzene | Insoluble[6] | Sulfate |

| Petroleum Ether | Practically insoluble[1][6] | Base |

Pharmacological Properties

Mechanism of Action

Quinidine is a Class IA antiarrhythmic agent.[3][4][5] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa) in cardiac cells.[2][3][12] This action is "use-dependent," meaning the blockade increases with higher heart rates.[2] By blocking sodium channels, quinidine decreases the rate of rise of the action potential (Phase 0), which slows conduction velocity in the atria, ventricles, and His-Purkinje system.[3]

In addition to sodium channel blockade, quinidine also affects potassium channels, prolonging the repolarization phase (Phase 3) of the cardiac action potential.[3][12] This leads to an increased action potential duration and a prolonged effective refractory period, which helps to suppress re-entrant arrhythmias.[3][4] Quinidine has been shown to block several types of potassium channels, including the transient outward current (Ito), the inwardly rectifying K+ current (IK1), and the rapidly and ultrarapidly activating components of the delayed rectifier potassium current (IKr and IKur).[13]

Figure 1: Mechanism of action of quinidine as a Class IA antiarrhythmic agent.